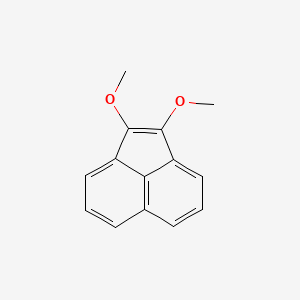
1,2-Dimethoxyacenaphthylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxyacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives It is characterized by the presence of two methoxy groups attached to the acenaphthylene core
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethoxyacenaphthylene can be synthesized through several methods. One common approach involves the methoxylation of acenaphthylene. This process typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
1,2-Dimethoxyacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted acenaphthylene derivatives.
科学研究应用
1,2-Dimethoxyacenaphthylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,2-dimethoxyacenaphthylene involves its interaction with various molecular targets and pathways. The methoxy groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives being studied.
相似化合物的比较
1,2-Dimethoxyacenaphthylene can be compared with other acenaphthylene derivatives, such as acenaphthene and acenaphthoquinone. While all these compounds share a common acenaphthylene core, the presence of methoxy groups in this compound imparts unique chemical properties, such as increased solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Similar Compounds
Acenaphthene: A simpler derivative without methoxy groups.
Acenaphthoquinone: An oxidized derivative with quinone functionality.
Spiroacenaphthylenes: Compounds with spiro-fused cyclic frameworks.
属性
CAS 编号 |
60036-60-4 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
1,2-dimethoxyacenaphthylene |
InChI |
InChI=1S/C14H12O2/c1-15-13-10-7-3-5-9-6-4-8-11(12(9)10)14(13)16-2/h3-8H,1-2H3 |
InChI 键 |
ASBQKOJQACBVNZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=CC=CC3=C2C1=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


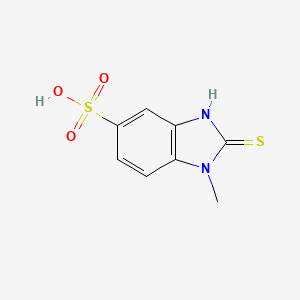
-](/img/structure/B14603592.png)
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)
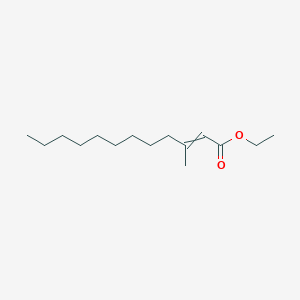
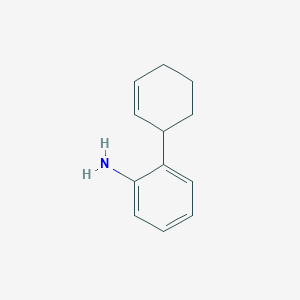
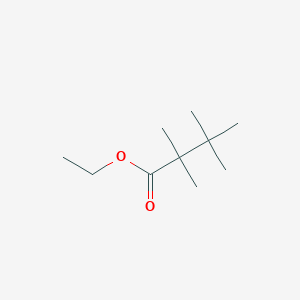
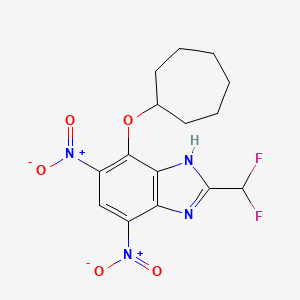
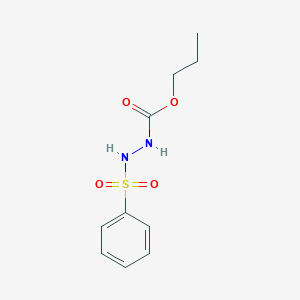
![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)

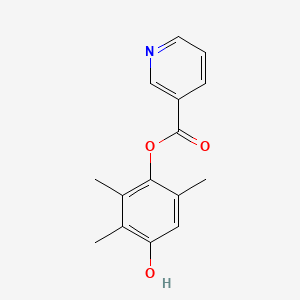
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)
